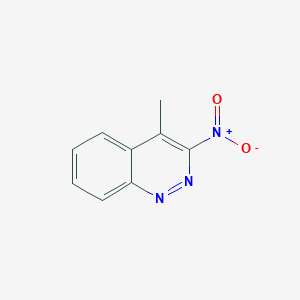
4-Methyl-3-nitrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Methyl-3-nitrocinnoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide variety of biological properties, including their roles in the treatment of malaria, antibacterial agents, antihypertensives, antitumor agents, fungicides, immunostimulants, and as inhibitors of various biological processes .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, a related compound, was achieved through a four-step process starting from 4-methylaniline. This process included selective nitration, condensation, the Gould-Jacobs reaction, and chlorination, resulting in a total product yield of 20% . Similarly, the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines involved the use of 4-chloro-2-methyl-3-nitroquinolines as precursors, which underwent nucleophilic substitution and rearrangements .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which is a fused structure of benzene and pyridine rings. The specific substituents on the quinoline ring, such as methyl, nitro, chloro, or carbonitrile groups, can significantly influence the chemical behavior and biological activity of these compounds. The structures of these synthesized compounds are typically confirmed using techniques such as mass spectrometry and 1H NMR spectrometry .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, which are essential for their synthesis and functionalization. For example, the nucleophilic substitution of chlorine in 4-chloro-2-methyl-3-nitroquinolines leads to the formation of 4-amino-2-methyl-3-nitroquinoline derivatives. These derivatives can then be further reacted with different reagents to form a variety of heterocyclic compounds, such as imidazoquinolines . Additionally, the synthesis of diethyl 2-((4-nitroanilino)methylene)malonate, a precursor for quinoline derivatives, involves a nucleophilic vinyl substitution reaction that can be performed at room temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For instance, the nitro group is a strong electron-withdrawing group that can increase the reactivity of the compound towards nucleophilic agents. The synthesis methods and the resulting compounds' properties are crucial for their potential application in various fields, including pharmaceuticals and materials science .
Mécanisme D'action
Mode of Action
The exact mode of action of 4-Methyl-3-nitrocinnoline is currently unknown due to the lack of research on this specific compound . Nitrocinnoline compounds are known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
Nitrocinnoline compounds are structurally similar to nicotinic acid (niacin), a form of vitamin b3 . Niacin is involved in the synthesis and salvage of NAD+, a crucial coenzyme in redox reactions and energy production . It’s possible that this compound could interact with similar biochemical pathways, but this hypothesis requires further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propriétés
IUPAC Name |
4-methyl-3-nitrocinnoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-7-4-2-3-5-8(7)10-11-9(6)12(13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQASWALVUVONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=CC=CC=C12)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B3012914.png)

![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)
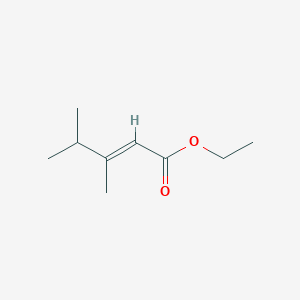
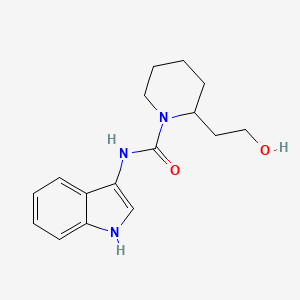

![4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3012928.png)

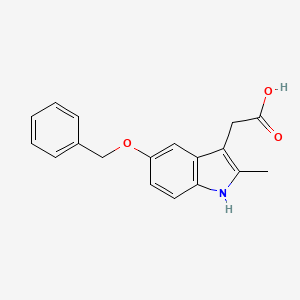
![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)
![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)

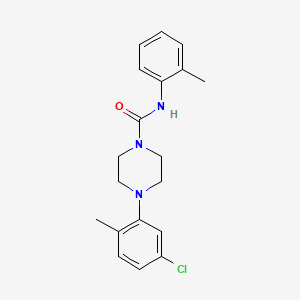
![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)